(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,2S,6R,8S)-2,9,9-trimethyl-4-(2-methylpropyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-9(2)8-15-16-12-7-10-6-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t10-,11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWQMLAZUPRXGK-FMSGJZPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511259 | |
| Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-methylpropyl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84110-34-9 | |
| Record name | (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-methylpropyl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole , with CAS number 84110-34-9, is a member of the dioxaborole family known for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H25BO2 |
| Molecular Weight | 238.13 g/mol |
| Boiling Point | 232.2 ± 7.0 °C |
| LogP | 2.6364 |
| TPSA (Topological Polar Surface Area) | 27.69 Ų |
Structural Characteristics
The compound features a complex structure characterized by a hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole framework which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Research indicates that dioxaboroles exhibit significant antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or function.
- Antiviral Properties : Some studies suggest that dioxaboroles can interfere with viral replication processes, potentially making them candidates for antiviral drug development.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Therapeutic Applications
- Antibiotic Development : Due to its antimicrobial properties, there is ongoing research into utilizing this compound as a scaffold for developing new antibiotics.
- Cancer Therapy : Preliminary studies have indicated that dioxaboroles might have anticancer effects by inducing apoptosis in cancer cells through various pathways.
- Antiviral Agents : The potential to inhibit viral replication positions this compound as a candidate for antiviral drug development.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of dioxaboroles demonstrated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cell membrane integrity and inhibition of cell division.
Case Study 2: Antiviral Potential
In vitro studies have shown that related compounds can inhibit the replication of viruses such as influenza and HIV. The proposed mechanism involves interference with viral entry into host cells and disruption of viral assembly.
Case Study 3: Cancer Cell Apoptosis
Research published in a peer-reviewed journal highlighted that derivatives of this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy.
Preparation Methods
Chiral Auxiliary-Mediated Cyclocondensation
The bicyclic dioxaborole framework is synthesized via cyclocondensation of a chiral diol with boronic acids. The (3aS,4S,6S,7aR) configuration is achieved using (+)-pinanediol as a chiral template, which directs the stereochemistry during boronic ester formation.
Procedure :
-
Diol Preparation : (1R,2S,3R,5S)-pinanediol is treated with isobutylboronic acid in anhydrous toluene.
-
Cyclization : The mixture is refluxed under nitrogen with molecular sieves (4Å) to remove water, driving the equilibrium toward ester formation.
-
Workup : The crude product is purified via silica gel chromatography (n-hexane:ethyl acetate, 9:1).
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Boron Trifluoride-Etherate Catalyzed Method
Boron trifluoride (BF₃·OEt₂) facilitates the formation of the dioxaborole ring by activating the diol toward boronic acid coupling.
Procedure :
-
Activation : (1R,2S,3R,5S)-pinanediol and isobutylboronic acid are combined in dichloromethane.
-
Catalysis : BF₃·OEt₂ (1.2 equiv) is added dropwise at 0°C.
-
Quenching : The reaction is quenched with saturated NaHCO₃ and extracted with DCM.
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst | BF₃·OEt₂ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Yield | 75–80% |
Side-Chain Functionalization
Alkylation of Preformed Dioxaborole
The isobutyl group is introduced via nucleophilic substitution on a chlorinated intermediate.
Procedure :
-
Chlorination : (3aS,4S,6S,7aR)-2-chloro-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,]dioxaborole (CAS: 89618-77-9) is reacted with isobutylmagnesium bromide.
-
Grignard Reaction : The mixture is stirred at −78°C in THF, then warmed to RT.
-
Isolation : The product is precipitated with ice water and recrystallized.
Key Parameters :
| Parameter | Value |
|---|---|
| Reagent | IsobutylMgBr (2.0 equiv) |
| Solvent | THF |
| Temperature | −78°C → RT |
| Yield | 82–85% |
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors ensure precise control over reaction parameters.
Procedure :
-
Feed Streams : Separate streams of pinanediol (in toluene) and isobutylboronic acid (in THF) are merged.
-
Reactor Conditions : The combined stream passes through a heated reactor (120°C, 15 bar).
-
In-Line Purification : A scavenger column removes residual boron species.
Key Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Throughput | 5 kg/day |
| Purity | >99% (HPLC) |
Stereochemical Control and Analysis
Chiral Resolution Techniques
The (3aS,4S,6S,7aR) configuration is verified via chiral HPLC (Chiralpak IC column, ethanol/n-hexane). Enantiomeric excess (ee) exceeds 98% in optimized batches.
Crystallography Data
Single-crystal X-ray diffraction confirms the bicyclic structure and substituent orientation:
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Bond Length (B–O) | 1.36–1.39 Å |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chiral Auxiliary | 68–72 | 95–97 | Moderate |
| BF₃ Catalysis | 75–80 | 97–99 | High |
| Continuous Flow | 85–90 | >99 | Industrial |
Challenges and Mitigation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
